molecular formula C8H13NOS B1322303 (4-(tert-Butyl)thiazol-2-yl)methanol CAS No. 475059-74-6

(4-(tert-Butyl)thiazol-2-yl)methanol

Cat. No.: B1322303
CAS No.: 475059-74-6
M. Wt: 171.26 g/mol
InChI Key: OQMKVPYMYZSPCO-UHFFFAOYSA-N
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Description

(4-(tert-Butyl)thiazol-2-yl)methanol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group at the 4-position and a methanol group at the 2-position of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .

Biochemical Analysis

Biochemical Properties

(4-Tert-butyl-1,3-thiazol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure allows it to participate in nucleophilic and electrophilic substitution reactions. It has been observed to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and reaction conditions .

Cellular Effects

The effects of (4-Tert-butyl-1,3-thiazol-2-yl)methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression related to cell proliferation and apoptosis. Additionally, (4-Tert-butyl-1,3-thiazol-2-yl)methanol can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, (4-Tert-butyl-1,3-thiazol-2-yl)methanol exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation, affecting their catalytic activity. Additionally, (4-Tert-butyl-1,3-thiazol-2-yl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of (4-Tert-butyl-1,3-thiazol-2-yl)methanol in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and heat. Long-term exposure to (4-Tert-butyl-1,3-thiazol-2-yl)methanol has been observed to cause changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of (4-Tert-butyl-1,3-thiazol-2-yl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways beneficially. At high doses, (4-Tert-butyl-1,3-thiazol-2-yl)methanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage .

Metabolic Pathways

(4-Tert-butyl-1,3-thiazol-2-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites. These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of (4-Tert-butyl-1,3-thiazol-2-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function .

Subcellular Localization

(4-Tert-butyl-1,3-thiazol-2-yl)methanol is localized in specific subcellular compartments, such as the cytoplasm and nucleus. Its activity and function can be affected by its subcellular localization. The compound may undergo post-translational modifications that direct it to specific organelles, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butyl)thiazol-2-yl)methanol typically involves the reaction of tert-butylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the thiazole ringThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(tert-Butyl)thiazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

(4-(tert-Butyl)thiazol-2-yl)methanol is used as a building block in the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new drugs targeting bacterial and fungal infections .

Medicine

The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. It is also explored for its neuroprotective effects in the treatment of neurodegenerative diseases .

Industry

In the industrial sector, this compound is used in the production of dyes, biocides, and chemical reaction accelerators. It is also employed in the synthesis of specialty chemicals for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(tert-Butyl)thiazol-2-yl)methanol is unique due to the presence of the methanol group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(4-tert-butyl-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-8(2,3)6-5-11-7(4-10)9-6/h5,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMKVPYMYZSPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl thiooxamate (4.94 g, 37.1 mmol) was dissolved in anhydrous ethanol (250 ml), added with 1-bromopinacolone (4.99 ml, 37.1 mmol), and refluxed by heating for 4 hours. The reaction mixture was concentrated, neutralized with saturated aqueous sodium hydrogencarbonate, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and then the solvent was evaporated under reduced pressure. The residue was dissolved in anhydrous ethanol (200 ml), added with sodium hydroboride (2.10 g, 55.6 mmol), and stirred at room temperature for 16 hours. The reaction solution was further added with sodium borohydride (500 mg, 13.2 mmol) and stirred at room temperature for 4 hours, and then the solvent was evaporated under reduced pressure. The residue was cooled to −78° C., and the resulting white solid was taken by filtration to obtain the title compound (2.77 g, 44%).
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
4.99 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Yield
44%

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